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molecular formula C7H7ClN2O2 B1465996 Methyl 2-amino-6-chloronicotinate CAS No. 849805-25-0

Methyl 2-amino-6-chloronicotinate

Cat. No. B1465996
M. Wt: 186.59 g/mol
InChI Key: JEIXBBIBJBCFBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09260394B2

Procedure details

A suspension of 2-amino-6-chloronicotinic acid (500 mg, 2.90 mmol) and is potassium carbonate (441 mg, 3.19 mmol) in DMF (5 ml) was heated to reflux. The reaction mixture was cooled to room temperature and 273 μl of iodomethane (4.35 mmol) were added. The mixture was then refluxed under stirring for 18 h. After subsequent cooling, the mixture was finally filtered and the filtrate was concentrated under reduced pressure. The crude product was purified by flash chromatography on silica gel (ethyl acetate/petroleum ether=95/5). The isolated 2-amino-6-chloronicotinic acid methyl ester was obtained in 54% yield.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
441 mg
Type
reactant
Reaction Step Two
Quantity
273 μL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[C:12](=O)([O-])[O-].[K+].[K+].IC>CN(C=O)C>[CH3:12][O:5][C:4](=[O:6])[C:3]1[CH:7]=[CH:8][C:9]([Cl:11])=[N:10][C:2]=1[NH2:1] |f:1.2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC(=N1)Cl
Step Two
Name
Quantity
441 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
273 μL
Type
reactant
Smiles
IC
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then refluxed
FILTRATION
Type
FILTRATION
Details
After subsequent cooling, the mixture was finally filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on silica gel (ethyl acetate/petroleum ether=95/5)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC(C1=C(N=C(C=C1)Cl)N)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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